
4-(1-Adamantyl)-2-bromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Adamantyl)-2-bromoaniline is an organic compound that features an adamantyl group attached to a brominated aniline The adamantyl group is a bulky, diamondoid structure that imparts unique properties to the compound, making it of interest in various fields of research and application
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)-2-bromoaniline typically involves the introduction of the adamantyl group to a brominated aniline derivative. One common method involves the reaction of 1-adamantanol with 2-bromoaniline in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Another approach involves the use of 1-bromoadamantane as a starting material, which reacts with 2-bromoaniline under similar conditions. The choice of catalyst and solvent can vary, but common options include sulfuric acid or methanesulfonic acid in a suitable organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Adamantyl)-2-bromoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different substituted aniline derivatives.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydrocarbon derivatives.
Scientific Research Applications
4-(1-Adamantyl)-2-bromoaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of advanced polymers and materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 4-(1-Adamantyl)-2-bromoaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom and amine group can participate in specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Adamantyl)-4-bromophenol
- 2-(1-Adamantyl)-4-bromoanisole
- 1-Adamantylamine
Uniqueness
4-(1-Adamantyl)-2-bromoaniline is unique due to the combination of the adamantyl group, bromine atom, and amine group on the aromatic ring. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of steric bulk, electronic effects, and functional group versatility.
Properties
IUPAC Name |
4-(1-adamantyl)-2-bromoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENCAVJVRPEVMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
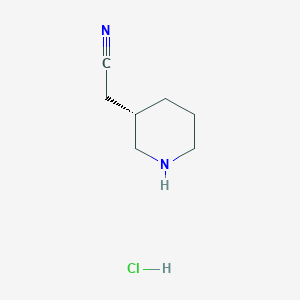
![1-(4-bromo-2-fluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2382969.png)
![1-[(3-Nitrophenyl)methyl]pyrrolidine](/img/structure/B2382971.png)
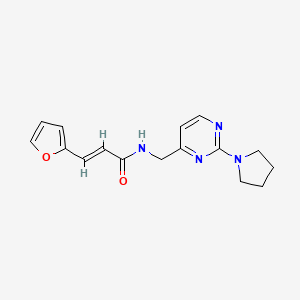
![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2382976.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2382978.png)
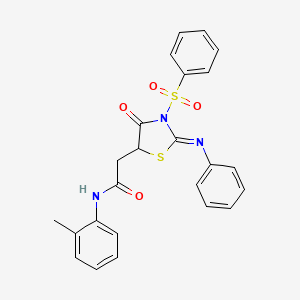
![1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one](/img/structure/B2382980.png)
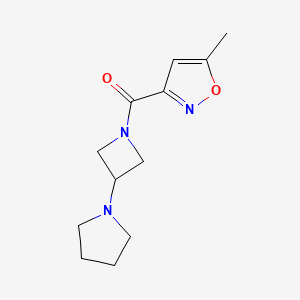
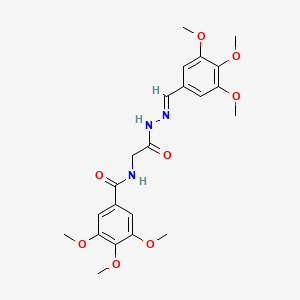
![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)
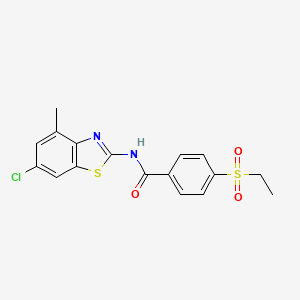
![[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid](/img/structure/B2382990.png)
